- Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) LuminescenceChemistry - A European Journal, 2020, 26(70), 16900-16909,
Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)
tert-Butyl 3-aminobenzoate Properties
Names and Identifiers
-
- tert-Butyl 3-aminobenzoate
- Benzoic acid, 3-amino-,1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-aminobenzoate (ACI)
- Benzoic acid, m-amino-, tert-butyl ester (7CI)
- 3-Aminobenzoic acid tert-butyl ester
- CS-0130430
- SY003973
- 92146-82-2
- UNII-CVE73CZ65H
- DTXSID4049373
- AC-7104
- DTXCID1029332
- Z600614512
- SCHEMBL381125
- Benzoic acid, 3-amino-, tert.-butyl ester
- CAS-92146-82-2
- TERT-BUTYL-3-AMINOBENZOATE
- PS-4335
- t-butyl 3-aminobenzoate
- EN300-262030
- 3-amino-benzoic acid tert-butyl ester
- 3-Amino-benzoic acid t-butyl ester
- (3-Amino-phenyl)-carboxylic acid-tert-butyl ester
- CHEMBL3187046
- Tox21_202904
- NCGC00260450-01
- 1,1-dimethylethyl 3-aminobenzoate
- Benzoic acid, 3-amino-, 1,1-dimethylethyl ester
- MFCD00729048
- CHEBI:195132
- TERT-BUTYL3-AMINOBENZOATE
- AKOS009159044
- DB-001862
- tert-Butyl 3-aminobenzoate, >=97.0% (NT)
- 3-amino benzoic acid t-butyl ester
- CVE73CZ65H
- AB1269
- +Expand
-
- MFCD00729048
- YGIRNXMYJLWFLH-UHFFFAOYSA-N
- 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
- O=C(C1C=C(N)C=CC=1)OC(C)(C)C
Computed Properties
- 193.11000
- 1
- 3
- 3
- 193.110278721g/mol
- 14
- 208
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- 52.3Ų
Experimental Properties
- 2.80530
- 52.32000
- 81 °C
tert-Butyl 3-aminobenzoate Security Information
- GHS07
- 3
- S26; S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- Keep in dark place,Sealed in dry,2-8°C(BD29899)
- 36/37/38
- Warning
tert-Butyl 3-aminobenzoate Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
tert-Butyl 3-aminobenzoate Price
tert-Butyl 3-aminobenzoate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2010, 51(46), 5984-5987,
Synthetic Circuit 3
- Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex MotifsJournal of Medicinal Chemistry, 2008, 51(24), 7751-7767,
Synthetic Circuit 4
- Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 5
- Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Synthetic Circuit 6
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
- New selenyl linker for solid-phase synthesis of dehydropeptidesTetrahedron Letters, 2003, 44(29), 5445-5448,
Synthetic Circuit 7
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Synthetic Circuit 8
- 2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2008, 49(31), 4585-4587,
Synthetic Circuit 9
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamidesNature Chemical Biology, 2019, 15(3), 250-258,
Synthetic Circuit 10
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 45 min, rt
- Palladium-Catalyzed Amination of Aryl Halides on Solid SupportOrganic Letters, 2002, 4(26), 4689-4692,
Synthetic Circuit 11
- Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidinesJournal of Medicinal Chemistry, 2007, 50(10), 2341-2351,
Synthetic Circuit 12
- Preparation of guanidinoisoquinolines as urokinase inhibitors, United States, , ,
Synthetic Circuit 13
- Preparation of isoquinolinylguanidines as urokinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 14
- Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds, Japan, , ,
Synthetic Circuit 15
- Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 16
- Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors, Japan, , ,
Synthetic Circuit 17
- Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 18
- Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones, World Intellectual Property Organization, , ,
Synthetic Circuit 19
- Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists, World Intellectual Property Organization, , ,
tert-Butyl 3-aminobenzoate Raw materials
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
- 3-Nitrobenzoic acid
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, 1,1-dimethylethyl ester
- Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester
- Di-tert-butyl dicarbonate
- tert-Butyl 3-nitrobenzoate
- Tert-butyl 3-bromobenzoate
tert-Butyl 3-aminobenzoate Preparation Products
tert-Butyl 3-aminobenzoate Suppliers
tert-Butyl 3-aminobenzoate Related Literature
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A. W. Snow,G. G. Jernigan,M. G. Ancona Analyst, 2011,136, 4935-4949
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Zhian Zhang,Zhiyong Zhang,Kai Zhang,Xing Yang,Qiang Li RSC Adv., 2014,4, 15489-15492
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Sachin Chavan,Francesca Bonino,Jenny G. Vitillo,Elena Groppo,Carlo Lamberti,Pascal D. C. Dietzel,Adriano Zecchina,Silvia Bordiga Phys. Chem. Chem. Phys., 2009,11, 9811-9822
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Yanhu Wei,Shuangbing Han,David A. Walker,Scott C. Warren,Bartosz A. Grzybowski Chem. Sci., 2012,3, 1090-1094
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Daniel D'Alessio,Daniel M. Lombardo,Jamila G. Vaughan,Brian W. Skelton,Keith R. Barnard,Mark. I. Ogden Dalton Trans., 2015,44, 7163-7168
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Tao Jiang,Saeed Zajforoushan Moghaddam,Esben Thormann RSC Adv., 2019,9, 26915-26926
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Sepideh Farshbaf,Pavel Anzenbacher, Jr Chem. Commun., 2023,59, 5296-5297
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Pei Lu,Xianjun Liu,Xia Chu,Fenglin Wang,Jian-Hui Jiang Chem. Sci., 2023,14, 2562-2571
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Yan-Cong Chen,Lei Qin,Zhao-Sha Meng,Ding-Feng Yang,Chao Wu,Zhendong Fu,Yan-Zhen Zheng,Jun-Liang Liu,Róbert Tarasenko,Martin Orendáč,Jan Prokleška,Vladimír Sechovský,Ming-Liang Tong J. Mater. Chem. A, 2014,2, 9851-9858
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